Dimethyl phosphonate

Catalog No.
S654123
CAS No.
868-85-9
M.F
C2H7O3P
C2H6O3P-
M. Wt
109.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl phosphonate

CAS Number

868-85-9

Product Name

Dimethyl phosphonate

IUPAC Name

dimethoxy(oxo)phosphanium

Molecular Formula

C2H7O3P
C2H6O3P-

Molecular Weight

109.04 g/mol

InChI

InChI=1S/C2H6O3P/c1-4-6(3)5-2/h1-2H3/q+1

InChI Key

CZHYKKAKFWLGJO-UHFFFAOYSA-N

SMILES

CO[P+](=O)OC

solubility

Solubility in water, g/100ml at 20 °C: >10

Synonyms

dimethyl hydrogen phosphite, dimethyl phosphite, dimethyl phosphonate, dimethylphosphite

Canonical SMILES

COP([O-])OC

The exact mass of the compound Dimethyl hydrogen phosphite is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water, g/100ml at 20 °c: >10. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dimethyl phosphonate (DMP) is a fundamental dialkyl phosphonate used as a key intermediate and reagent in organophosphorus chemistry. It is primarily utilized for the formation of carbon-phosphorus bonds, a critical step in the synthesis of α-aminophosphonates, α-hydroxyphosphonates, and other valuable compounds through reactions like the Pudovik and Kabachnik-Fields reactions. Its utility extends to industrial applications as a precursor for water treatment chemicals, pesticides, and flame retardants. The selection of DMP over other dialkyl phosphonates is often driven by its specific reactivity profile and physical properties which are critical for process optimization and final product characteristics.

While other dialkyl phosphonates, such as diethyl phosphonate, are available, direct substitution is often impractical. The choice between methyl, ethyl, or larger alkyl esters is a critical process variable dictated by steric and electronic effects. Dimethyl phosphonate's smaller methyl groups result in lower steric hindrance at the phosphorus center, which can lead to higher reactivity and yields in sterically demanding transformations like the Pudovik reaction compared to bulkier analogs like diisopropyl phosphonate. Furthermore, its lower boiling point (171 °C) compared to diethyl phosphonate (188 °C) is a key processability parameter, simplifying its removal after reaction under vacuum. These differences in reactivity and physical properties mean that substituting dimethyl phosphonate requires significant process re-optimization and can negatively impact yield and purity.

Higher Reactivity in C-P Bond Formation Compared to Bulkier Analogs

In the synthesis of α-hydroxyphosphonates via the Pudovik reaction, the choice of dialkyl phosphonate significantly impacts conversion. Studies show that dimethyl phosphonate achieves excellent conversion, comparable to diethyl and diisopropyl phosphonates for simple substrates. However, as steric hindrance increases in either the phosphonate or the carbonyl substrate, the less hindered nature of dimethyl phosphonate is advantageous. For instance, the highly hindered bis-t-butyl phosphonate fails to react, underscoring the importance of minimizing steric bulk for challenging transformations. This makes dimethyl phosphonate a more reliable choice for complex or sterically demanding syntheses.

Evidence DimensionReactivity in Pudovik Reaction
Target Compound DataExcellent conversion observed
Comparator Or BaselineBis-t-butyl phosphonate (highly hindered analog) shows reaction failure.
Quantified DifferenceQualitatively higher reactivity and broader substrate scope compared to highly hindered phosphonates.
ConditionsOn-DNA Pudovik reaction conditions.

For synthesizing sterically hindered phosphonates, selecting dimethyl phosphonate can prevent reaction failure and avoid costly redevelopment of synthetic routes.

Superior Thermal Stability Compared to Alkyl Phosphates for High-Temperature Applications

In applications requiring thermal stability, such as flame retardants for polymers, phosphonates demonstrate superior performance over phosphates. In comparative thermal degradation studies at 200 °C, a model phosphonate showed little change after several hours, whereas analogous phosphate esters degraded rapidly. Specifically, dimethyl phosphonate's parent acid has a decomposition temperature above 187°C, providing the stability needed for processing in rigid polyurethane foams. This contrasts with alkyl phosphates, which undergo facile elimination at lower temperatures.

Evidence DimensionThermal Degradation at 200 °C
Target Compound DataPhosphonates are 'little changed after several hours'.
Comparator Or BaselinePhosphate esters 'degrade rapidly' at the same temperature.
Quantified DifferenceQualitatively significant increase in thermal stability, enabling use in high-temperature polymer processing.
ConditionsIsothermal degradation analysis at 200 °C.

This higher thermal stability is critical for formulators of flame-retardant polymers, as it ensures the additive survives processing temperatures where less stable phosphate alternatives would decompose.

Process Advantage: Lower Boiling Point for Simplified Post-Reaction Purification

A key differentiator for process chemists is the ease of removal of excess reagents. Dimethyl phosphonate has a normal boiling point of 171.1 °C, which is significantly lower than that of its common substitute, diethyl phosphonate (188 °C). This 17 °C difference is substantial enough to allow for more efficient and energy-saving removal by distillation or under vacuum, reducing thermal stress on the desired product and simplifying purification protocols.

Evidence DimensionNormal Boiling Point
Target Compound Data171.1 °C
Comparator Or BaselineDiethyl Phosphonate: ~188 °C
Quantified Difference~17 °C lower boiling point
ConditionsStandard atmospheric pressure.

Choosing dimethyl phosphonate can reduce purification time and energy costs, a critical consideration for scaling up chemical syntheses in both laboratory and industrial settings.

Precursor for α-Aminophosphonates in Pharmaceutical Synthesis

Due to its favorable steric profile, dimethyl phosphonate is a preferred reagent for Kabachnik-Fields and aza-Pudovik reactions to produce α-aminophosphonates, which are important pharmacophores. Its higher reactivity is particularly valuable when reacting with sterically hindered amines or carbonyl compounds, where bulkier phosphonates like diisopropyl phosphonate may give lower yields.

Formulation of Thermally Stable, Halogen-Free Flame Retardants

The demonstrated thermal stability of the phosphonate structure makes dimethyl phosphonate a suitable component for flame retardant packages in materials like polyurethane foams that require high-temperature processing. Its stability ensures it does not prematurely decompose during manufacturing, unlike less stable phosphate-based alternatives.

Intermediate in Syntheses Requiring Facile Reagent Removal

In multi-step syntheses where the phosphonate is used in excess and must be removed, its lower boiling point compared to diethyl phosphonate is a distinct advantage. This allows for more efficient purification via distillation, preserving thermally sensitive functional groups in the product and reducing cycle times in a production environment.

Physical Description

COLOURLESS LIQUID.

XLogP3

-0.5

Boiling Point

171 °C

Flash Point

70 °C c.c.

Density

Relative density (water = 1): 1.2

LogP

-1.2

Vapor Pressure

Vapor pressure, kPa at 20 °C: 0.135

Associated Chemicals

Phosphorous acid;13598-36-2

Methods of Manufacturing

Dimethyl hydrogen phosphite is manufactured by the reaction of phosphorous trichloride with methanol or with sodium methoxide.
Reaction of phosphorus trichloride and methanol or sodium methoxide
Synthesis: Phosphorous trichloride and methanol. Catalyst: Methyl chloride.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Fabricated metal product manufacturing
Phosphonic acid, dimethyl ester: ACTIVE
Dimethyl hydrogen phosphite is a Scheduled 3B precursor.

Clinical Laboratory Methods

This investigation was carried out to study the stability of dimethyl hydrogen phosphite (DMHP) this carcinogen under conditions similar to those that the chemical may encounter in the physiological environment. To carry out these studies, capillary gas chromatography was utilized to analyze DMHP. The method was linear over a range of 10 to at least 1000 ng. High-performance liquid chromatography (HPLC) also was used to analyze DMHP and its degradation products.

Dates

Last modified: 08-15-2023

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